molecular formula C17H20O2 B14684373 1,3-Propanediol, 2,2-di-p-tolyl- CAS No. 25451-09-6

1,3-Propanediol, 2,2-di-p-tolyl-

Cat. No.: B14684373
CAS No.: 25451-09-6
M. Wt: 256.34 g/mol
InChI Key: AOBZBJVTSNDERG-UHFFFAOYSA-N
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Description

1,3-Propanediol, 2,2-di-p-tolyl- is an organic compound with the molecular formula C19H22N2O4. This compound is characterized by the presence of two p-tolyl groups attached to the central carbon atom of the 1,3-propanediol backbone. It is a colorless, viscous liquid that is miscible with water and is primarily used in the production of polymers and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Propanediol, 2,2-di-p-tolyl- can be synthesized through various methods. One common synthetic route involves the reaction of 1,3-propanediol with p-tolyl isocyanate under controlled conditions. The reaction typically requires a catalyst, such as a tertiary amine, and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of 1,3-Propanediol, 2,2-di-p-tolyl- often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps, such as distillation or crystallization, to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Propanediol, 2,2-di-p-tolyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1,3-Propanediol, 2,2-di-p-tolyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Propanediol, 2,2-di-p-tolyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of intermediate products that participate in metabolic pathways. Additionally, its unique structure allows it to interact with specific receptors or proteins, modulating their activity and resulting in various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Propanediol, 2,2-di-p-tolyl- is unique due to the presence of the p-tolyl groups, which impart specific chemical and physical properties. These groups enhance the compound’s reactivity and make it suitable for specialized applications in polymer synthesis and other industrial processes .

Properties

CAS No.

25451-09-6

Molecular Formula

C17H20O2

Molecular Weight

256.34 g/mol

IUPAC Name

2,2-bis(4-methylphenyl)propane-1,3-diol

InChI

InChI=1S/C17H20O2/c1-13-3-7-15(8-4-13)17(11-18,12-19)16-9-5-14(2)6-10-16/h3-10,18-19H,11-12H2,1-2H3

InChI Key

AOBZBJVTSNDERG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CO)(CO)C2=CC=C(C=C2)C

Origin of Product

United States

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